3-Amino-2-(trifluoromethyl)pyridine-4-methanol
Description
Properties
IUPAC Name |
[3-amino-2-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-2,13H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQJTGFAPGCHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249186 | |
| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227582-15-1 | |
| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction conditions:
- Reagents: Aqueous ammonia (preferably 28-40%) or ammonia gas.
- Catalysts: Cuprous chloride (or other copper catalysts) to facilitate nucleophilic substitution.
- Solvents: Inert solvents such as tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), or methanol.
- Temperature: Typically between 100°C and 180°C.
- Pressure: Elevated, often from 2 to 120 atm.
- Reaction time: Ranges from 5 hours to over 100 hours depending on the substrate and conditions.
- Reaction of 3-chloro-5-trifluoromethylpyridine with ammonia in the presence of cuprous chloride at 150°C for 63 hours yields 3-amino-5-trifluoromethylpyridine .
Research findings:
- The reaction is optimized by adjusting ammonia concentration, temperature, and catalyst loading, resulting in high yields (over 90%) of amino derivatives with minimal by-products.
Hydroxymethylation to Obtain the Methanol Derivative
Once the amino-trifluoromethylpyridine is obtained, hydroxymethylation introduces the methanol group at the 4-position.
Methodology:
- React the amino-trifluoromethylpyridine with formaldehyde or paraformaldehyde under acidic or basic conditions.
- Alternatively, direct hydroxymethylation can be performed using formalin in the presence of catalysts like formic acid or ammonium salts.
- Temperature: 80°C to 120°C.
- Solvent: Water, methanol, or a mixture.
- Catalyst: Acidic catalysts (e.g., formic acid) or basic catalysts depending on the specific protocol.
- Formation of 3-Amino-2-(trifluoromethyl)pyridine-4-methanol with high selectivity and yield, often exceeding 80%.
Purification and Characterization
- Extraction: Use solvents such as dichloromethane, ethyl acetate, or methanol to extract the product.
- Crystallization: Purify via recrystallization from suitable solvents.
- Chromatography: Use column chromatography or preparative HPLC for further purification if necessary.
- Characterization: Confirm structure via NMR, MS, and IR spectroscopy.
Alternative Synthetic Routes
a. Direct Hydroxymethylation of Amino-Trifluoromethylpyridines:
- Direct reaction of amino-trifluoromethylpyridines with formaldehyde under controlled conditions to yield the methanol derivative.
b. Multi-step Conversion from Related Pyridine Derivatives:
- Synthesis of intermediate amino-trifluoromethylpyridines followed by selective hydroxymethylation.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Key Features | Yield & Purity |
|---|---|---|---|---|
| 1 | Halogenated trifluoromethylpyridine | NH₃, Cu catalyst, inert solvent, 100-180°C | Nucleophilic substitution | >90% yield, high purity |
| 2 | Amino-trifluoromethylpyridine | Formaldehyde, acid/base, 80-120°C | Hydroxymethylation at 4-position | >80% yield |
| 3 | Purification | Extraction, recrystallization, chromatography | Purified compound | >95% purity |
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyridine ketone, while reduction of the nitro group results in an amino derivative.
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-(trifluoromethyl)pyridine-4-methanol has been investigated for its potential therapeutic properties, including:
- Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial effects against various pathogens. Its enhanced lipophilicity allows it to penetrate biological membranes effectively, making it a candidate for further pharmacological studies.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit certain cancer cell lines. The trifluoromethyl group is believed to play a crucial role in modulating enzyme activity related to cancer progression.
- Biochemical Probing : Due to its unique functional groups, it has been explored as a biochemical probe to study enzyme interactions and cellular mechanisms.
Materials Science
In materials science, 3-Amino-2-(trifluoromethyl)pyridine-4-methanol serves as a building block for synthesizing advanced materials with specific properties:
- Polymer Synthesis : It can be used in the development of polymers with enhanced thermal stability and reactivity .
- Coatings and Adhesives : The compound's reactivity allows it to be employed in formulating coatings and adhesives that require specific performance characteristics.
Agrochemicals
The compound is also being explored as an intermediate in the synthesis of agrochemicals:
- Pesticides and Herbicides : Its derivatives have shown promise as active ingredients in pest control formulations due to their biological activity against target organisms .
Case Study 1: Antimicrobial Activity
A study published in Journal of Fluorine Chemistry demonstrated that 3-Amino-2-(trifluoromethyl)pyridine-4-methanol exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature .
Case Study 2: Anticancer Research
Research conducted at a prominent cancer research institute evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent. Further studies are needed to elucidate the exact mechanisms involved .
Mechanism of Action
The mechanism by which 3-Amino-2-(trifluoromethyl)pyridine-4-methanol exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomer: 2-Amino-4-(trifluoromethyl)pyridine-3-methanol
A key structural analog is 2-Amino-4-(trifluoromethyl)pyridine-3-methanol (CAS 1228898-40-5), where substituent positions differ:
- Amino group: Position 2 vs. 3 in the target compound.
- Trifluoromethyl group : Position 4 vs. 2.
- Methanol group: Position 3 vs. 4.
Table 1: Structural and Physicochemical Comparison
The positional isomerism significantly impacts electronic distribution.
Pyridine-Based CYP51 Inhibitors
UDO and UDD () are pyridine derivatives with trifluoromethyl groups and complex pharmacophores. Unlike the target compound, these molecules incorporate piperazine or piperidine rings and extended aromatic systems.
Table 2: Pharmacological Comparison with UDO and UDD
These compounds highlight the role of trifluoromethyl groups in enhancing target affinity, but their larger size and additional rings suggest broader enzyme interactions compared to the simpler target compound .
Thienoquinoline and Imidazopyridine Derivatives
and describe compounds with fused heterocycles, such as thieno[2,3-b]quinoline and imidazo[1,2-a]pyridine, which share amino and trifluoromethyl groups but differ in core structure.
Table 3: Comparison with Heterocyclic Analogs
These analogs emphasize that while trifluoromethyl and amino groups are common, the pyridine core in the target compound offers distinct electronic and steric properties compared to fused systems .
Biological Activity
3-Amino-2-(trifluoromethyl)pyridine-4-methanol is an organic compound featuring a pyridine ring with significant biological potential. This compound has garnered attention due to its unique structural properties, including the trifluoromethyl group, which enhances its lipophilicity and biological activity. This article explores the biological activities associated with this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-2-(trifluoromethyl)pyridine-4-methanol is characterized by:
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Amino Group : A functional group that can participate in various biochemical interactions.
- Trifluoromethyl Group : This electron-withdrawing group increases the compound's lipophilicity, facilitating cellular penetration.
The biological activity of 3-Amino-2-(trifluoromethyl)pyridine-4-methanol is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl moiety enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activity and receptor interactions. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Research indicates that 3-Amino-2-(trifluoromethyl)pyridine-4-methanol exhibits anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| A549 | 10 µM | 50% inhibition of cell growth | |
| MCF-7 | 5 µM | Induction of apoptosis |
Antimicrobial Activity
The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. Studies have demonstrated that this compound exhibits selective activity against certain bacterial strains, including Chlamydia species.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Amino-2-(trifluoromethyl)pyridine-4-methanol | Chlamydia trachomatis | 12 µg/mL |
| Control (without trifluoromethyl) | Chlamydia trachomatis | >100 µg/mL |
Case Study 1: Antidiabetic Potential
A recent study explored the potential of a derivative involving 3-Amino-2-(trifluoromethyl)pyridine-4-methanol in managing blood glucose levels in diabetic models. The compound demonstrated significant hypoglycemic effects at doses as low as 10 mg/kg, outperforming established treatments like metformin in certain assays .
Case Study 2: Synthesis and Biological Evaluation
A synthesis study reported the creation of various derivatives based on 3-Amino-2-(trifluoromethyl)pyridine-4-methanol. These derivatives were evaluated for their biological activity, revealing that modifications to the amino group significantly influenced their efficacy against bacterial infections .
Q & A
Basic Questions
Q. What are the key synthetic routes for 3-Amino-2-(trifluoromethyl)pyridine-4-methanol?
- Methodology : The compound can be synthesized via multi-step reactions involving nitration, reduction, and functional group modifications. For example:
Intermediate formation : React 3-trifluoromethyl-4-chlorophenol with 2,5-dimethyl-4-fluoronitrobenzene under basic conditions (e.g., K₂CO₃) to form a nitro-substituted intermediate .
Reduction : Use iron powder in acidic conditions to reduce the nitro group to an amine .
Hydroxymethyl introduction : Employ formic acid for formylation, followed by dehydration with phosphorus oxychloride to generate the isonitrile intermediate, which is subsequently hydrolyzed to the methanol derivative .
Q. How should researchers characterize the compound’s physicochemical properties?
- Methodology :
- LogP : Determine via reversed-phase HPLC or shake-flask method (reported LogP = 1.59) .
- Boiling point : Use differential scanning calorimetry (DSC) or capillary methods (observed boiling point = 212.6°C at 760 mmHg) .
- Density : Measure via pycnometry (density = 1.362 g/cm³) .
- Structural confirmation : Employ H/C NMR and high-resolution mass spectrometry (HRMS) to verify the pyridine backbone and substituents .
Q. What analytical techniques are critical for assessing purity?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Melting point : Compare experimental values (e.g., via DSC) with literature data to confirm crystallinity .
- Elemental analysis : Validate %C, %H, and %N to ensure stoichiometric consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for trifluoromethyl group retention .
- Catalysis : Use Pd/C or CuI for cross-coupling reactions to reduce side products .
- Temperature control : Lower temperatures (< 0°C) during nitro reduction minimize over-reduction .
Q. What strategies resolve contradictions in regioselectivity during functionalization?
- Methodology :
- Computational modeling : Use DFT calculations to predict substituent orientation and reactivity (e.g., Fukui indices for electrophilic attack) .
- Isotopic labeling : Track O or F in intermediates to confirm reaction pathways via NMR .
- X-ray crystallography : Resolve ambiguous spectroscopic data by determining crystal structures of intermediates .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?
- Methodology :
- Stability assays : Incubate the compound in HCl (0.1–6 M) or NaOH (0.1–2 M) at 25–60°C, then monitor degradation via LC-MS.
- Kinetic studies : Calculate half-life () under varying pH to identify optimal storage conditions .
Q. What computational tools predict the compound’s bioavailability and toxicity?
- Methodology :
- ADMET prediction : Use SwissADME or ADMETlab to estimate parameters like topological polar surface area (TPSA = 33.1 Ų) and blood-brain barrier penetration .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
